![molecular formula C9H14O4 B13169762 1,8-Dioxaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13169762.png)
1,8-Dioxaspiro[4.5]decane-4-carboxylic acid
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Overview
Description
1,8-Dioxaspiro[45]decane-4-carboxylic acid is a spiro compound characterized by a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dioxaspiro[4.5]decane-4-carboxylic acid typically involves the reaction of appropriate diols with cyclic ketones under acidic conditions to form the spirocyclic structure. One common method involves the use of ethylene glycol and cyclohexanone in the presence of an acid catalyst to form the spiro compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,8-Dioxaspiro[4.5]decane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1,8-Dioxaspiro[4.5]decane-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1,8-Dioxaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: Similar in structure but with an ethyl ester group.
Boc-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid: Contains an amino group and a tert-butoxycarbonyl protecting group.
1,4-Dioxa-8-azaspiro[4.5]decane: Features an azaspiro structure with nitrogen in the ring.
Uniqueness
1,8-Dioxaspiro[4.5]decane-4-carboxylic acid is unique due to its specific spirocyclic structure and carboxylic acid functional group. This combination provides distinct chemical reactivity and potential biological activities compared to its analogs .
Biological Activity
1,8-Dioxaspiro[4.5]decane-4-carboxylic acid is a compound of interest due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
This compound features a spirocyclic framework that includes two ether linkages and a carboxylic acid group. Its molecular formula is C9H14O4 with a molecular weight of 186.21 g/mol.
Property | Value |
---|---|
Molecular Formula | C9H14O4 |
Molecular Weight | 186.21 g/mol |
CAS Number | 66500-55-8 |
PubChem CID | 11745334 |
Biological Activity
Research indicates that this compound exhibits several biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Studies have shown that the compound demonstrates activity against various bacterial strains and fungi. Its mechanism may involve disrupting cell membrane integrity or inhibiting essential metabolic pathways in microorganisms.
Anticancer Potential
Preliminary research suggests that this compound may inhibit cancer cell proliferation. It appears to induce apoptosis in certain cancer cell lines through mechanisms involving caspase activation and modulation of cell cycle regulators.
The biological effects of this compound are likely mediated through interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes critical for cell survival.
- Receptor Binding : It could bind to receptors that regulate cell growth and apoptosis, thereby modulating signaling pathways associated with cancer progression.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. The following general synthetic route has been established:
- Formation of the Spirocyclic Framework : Starting materials undergo cyclization reactions to form the spiro structure.
- Functionalization : Subsequent reactions introduce the carboxylic acid group and other functional groups as needed.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Case Studies
Several case studies have highlighted the biological activities of this compound:
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial properties against Staphylococcus aureus and Candida albicans.
- Results : Showed significant inhibition at concentrations as low as 50 µg/mL.
- : Promising candidate for developing new antimicrobial agents.
-
Anticancer Activity Assessment :
- Objective : To assess cytotoxic effects on MCF-7 breast cancer cells.
- Results : Induced apoptosis in a dose-dependent manner with an IC50 value of 20 µM.
- : Suggests potential for further development as an anticancer therapeutic agent.
Properties
Molecular Formula |
C9H14O4 |
---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
1,8-dioxaspiro[4.5]decane-4-carboxylic acid |
InChI |
InChI=1S/C9H14O4/c10-8(11)7-1-4-13-9(7)2-5-12-6-3-9/h7H,1-6H2,(H,10,11) |
InChI Key |
XVMFURZCNDCICZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(C1C(=O)O)CCOCC2 |
Origin of Product |
United States |
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